molecular formula C13H16N4OS B2575258 4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one CAS No. 869067-99-2

4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one

Cat. No. B2575258
CAS RN: 869067-99-2
M. Wt: 276.36
InChI Key: UACJZQFAVIVPHR-UHFFFAOYSA-N
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Description

4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one, also known as DMST, is a chemical compound that has been widely used in scientific research. It belongs to the family of triazine derivatives and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antifungal Applications

4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one, a derivative of 1,2,4-triazole, has been investigated for its potential in antimicrobial applications. Research has shown that certain derivatives synthesized from reactions involving various primary amines and ester ethoxycarbonylhydrazones displayed significant antimicrobial activities against tested microorganisms (Bektaş et al., 2007). Additionally, these compounds have been evaluated for their antifungal properties, further emphasizing their potential in treating microbial infections (Kumara et al., 2015).

Molecular Structure and Synthesis

The molecular structure and synthesis of 1,2,4-triazine derivatives, including the specific compound , have been a significant area of research. Studies have focused on understanding the molecular configurations and synthesizing various derivatives to explore their potential applications. For instance, the synthesis and characterization of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one offer insights into the structural aspects of these compounds (Hwang et al., 2006).

Applications in Polymer Synthesis

Research has explored the use of 1,2,4-triazine derivatives in the synthesis of new polymers. These studies include the development of comb-like polymers from 2-amino-4-(m-acylaminoanilino)-6-isopropenyl-1,3,5-triazines, indicating the versatility of these compounds in creating novel polymeric materials with potential industrial applications (Kunisada et al., 1991).

Corrosion Inhibition

Triazine derivatives have been investigated for their effectiveness in inhibiting corrosion, particularly in metal structures. A study on the corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid demonstrated their potential as effective corrosion inhibitors, which could have significant implications in industrial maintenance and longevity of metal structures (Singh et al., 2018).

properties

IUPAC Name

4-amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-8-4-5-9(2)11(6-8)7-19-13-16-15-10(3)12(18)17(13)14/h4-6H,7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACJZQFAVIVPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321471
Record name 4-amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816412
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

869067-99-2
Record name 4-amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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